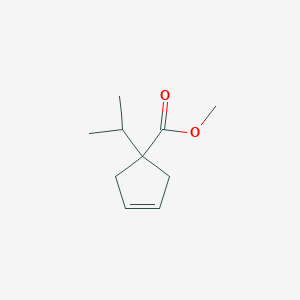

Methyl 1-isopropylcyclopent-3-enecarboxylate

Description

Methyl 1-isopropylcyclopent-3-enecarboxylate is a bicyclic ester compound featuring a cyclopentene ring substituted with an isopropyl group at position 1 and a methyl ester moiety at the carboxylate position.

Properties

IUPAC Name |

methyl 1-propan-2-ylcyclopent-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-8(2)10(9(11)12-3)6-4-5-7-10/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJSATWHKJNAPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CC=CC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-isopropylcyclopent-3-enecarboxylate typically involves the esterification of 1-isopropylcyclopent-3-ene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

Starting Material: 1-isopropylcyclopent-3-ene-1-carboxylic acid

Reagent: Methanol

Catalyst: Sulfuric acid or hydrochloric acid

Conditions: Reflux

The reaction mixture is then cooled, and the product is extracted using an organic solvent such as diethyl ether. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to obtain the pure ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-isopropylcyclopent-3-enecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: 1-isopropylcyclopent-3-ene-1-carboxylic acid

Reduction: 1-isopropylcyclopent-3-enemethanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 1-isopropylcyclopent-3-enecarboxylate has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-isopropylcyclopent-3-enecarboxylate depends on its interaction with specific molecular targets and pathways. In biological systems, the compound may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of the corresponding carboxylic acid and alcohol. These products can then participate in various metabolic pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 1-isopropylcyclopent-3-enecarboxylate with structurally related esters and substituted cyclopentane/cyclopentene derivatives. Key differences arise from substituent effects, ring strain, and functional group interactions.

Table 1: Structural and Functional Comparison

Key Comparisons:

Ring System and Strain: The cyclopentene ring in the target compound introduces ring strain and conjugation, enhancing reactivity compared to saturated analogs like methyl 1-(methylamino)cyclopentanecarboxylate . Cyclopentene derivatives are more reactive in Diels-Alder or electrophilic addition reactions. In contrast, cyclopentane-based esters (e.g., methyl 1-(methylamino)cyclopentanecarboxylate) exhibit greater steric flexibility but reduced ring strain, favoring stability in salt formation (e.g., hydrochloride derivatives) .

Bromo-substituted analogs (e.g., methyl 3-bromocyclopent-1-enecarboxylate ) exhibit higher electrophilicity at the β-position, enabling Suzuki coupling or nucleophilic aromatic substitution, unlike the isopropyl variant.

Functional Group Reactivity :

- All compounds share a methyl ester group, which facilitates hydrolysis to carboxylic acids under basic conditions. However, the electron-withdrawing nature of substituents (e.g., bromo) may accelerate ester hydrolysis compared to electron-donating groups (e.g., isopropyl).

Natural vs. Synthetic Derivatives :

- Natural diterpene esters like sandaracopimaric acid methyl ester are structurally more complex and less volatile than synthetic cyclopentene derivatives. Their gas chromatography (GC) retention times differ significantly due to molecular weight and branching .

Biological Activity

Methyl 1-isopropylcyclopent-3-enecarboxylate is a compound that has garnered interest in the field of organic chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data from various studies, case analyses, and relevant findings from the literature.

Chemical Structure and Properties

This compound belongs to the family of cyclopentene derivatives. Its structure can be represented as follows:

Where:

- C1: Methyl group

- C2: Isopropyl group

- C3: Cyclopentene backbone

- C4: Carboxylate functional group

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, a study highlighted its efficacy against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This table summarizes the antimicrobial effectiveness of the compound against selected bacteria, indicating its potential use in treating infections caused by these pathogens.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism that could be beneficial in managing inflammatory diseases.

Case Study 1: Synthesis and Biological Evaluation

In a detailed study published by Sean Ng (2011), this compound was synthesized via a regioselective copper(I)-NHC-catalyzed allylic oxidation reaction. The synthesized compound was evaluated for its biological activity, revealing promising results in both antimicrobial and anti-inflammatory assays. The study underscores the importance of synthetic methodologies in obtaining biologically active compounds efficiently .

Case Study 2: Pharmacokinetics and Bioavailability

A pharmacokinetic study assessed the absorption and metabolism of this compound in vivo. The findings indicated favorable bioavailability, with peak plasma concentrations achieved within two hours post-administration. This pharmacokinetic profile supports further exploration into therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.